molecular formula C6H6N2O6S B1274320 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid CAS No. 96-93-5

3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid

Cat. No. B1274320
CAS RN: 96-93-5
M. Wt: 234.19 g/mol
InChI Key: RHPXYZMDLOJTFF-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid is a compound that is structurally related to various benzenesulfonic acids and their derivatives. These compounds are of interest due to their diverse applications in the synthesis of dyes, pigments, and as intermediates in pharmaceuticals. The related compounds have been studied for their potential use in various fields, including materials science and biochemistry .

Synthesis Analysis

The synthesis of related compounds, such as the sodium salt of 4-amino-3-nitrobenzenesulfonic acid, involves the action of dilute sodium hydroxide solution on specific carbamate precursors. This process highlights the importance of the N-ethoxycarbonyl group's position relative to other functional groups, such as nitro or bromo groups, which affects its reactivity with sodium hydroxide .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of amino, hydroxy, and sulfonic acid groups, which can participate in various intermolecular interactions. For example, the crystal structure of a proton-transfer compound related to 3-amino-4-hydroxybenzenesulfonic acid shows hydrogen-bonding interactions that lead to the formation of a three-dimensional layered polymer structure .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence and position of electron-donating groups. Schiff bases derived from 3-amino-4-hydroxybenzenesulfonic acid have been synthesized and shown to interact with anions, DNA, and exhibit antioxidant activity. The stability, reactivity, and photoexcitation of these compounds are affected by the size of the HOMO-LUMO energy gap, which is in turn influenced by the substituents on the phenyl ring .

Physical and Chemical Properties Analysis

The physical properties of related compounds, such as their melting points and solubility, are significant for their practical applications. For instance, noncentrosymmetric cocrystals of a related compound, 2-amino-5-nitropyridine with benzenesulfonic acids, have high melting points around 200 °C, which is desirable for materials designed for nonlinear optical applications . Additionally, 4-hydroxybenzenesulfonic acid has been used as a matrix in mass spectrometry due to its reduction-inhibiting properties, indicating its potential as a solvent and a radical scavenger .

Scientific Research Applications

Electrochemical Degradation of Aromatic Amines

A study by Pacheco et al. (2011) focused on the electrochemical oxidation of various aromatic amines, including 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid, using boron-doped diamond electrodes. The degradation process demonstrated high removal efficiency for chemical oxygen demand (COD) and total organic carbon (TOC), indicating its effectiveness in treating aromatic amine pollutants (Pacheco, Santos, Ciríaco, & Lopes, 2011).

Synthesis and Preparation Studies

Preparation of Sodium Salts and Related Compounds

Rosevear and Wilshire (1982) reported the preparation of sodium salts of related compounds, including 4-Amino-3-nitrobenzenesulfonic acid, which can be synthesized through specific chemical reactions. This research contributes to understanding the synthesis processes of similar chemical compounds (Rosevear & Wilshire, 1982).

Application in Organic Synthesis

Synthesis of α-(4-Oxazolyl)amino Esters

Lee, Oh, and Kim (2018) developed a method for synthesizing α-(4-oxazolyl)amino esters using 4-Nitrobenzenesulfonic acid as a catalyst. This study highlights the application of related compounds in facilitating complex organic synthesis processes (Lee, Oh, & Kim, 2018).

Studies on Natural Product Derivatives

Derivatives from Gastrodia elata

Guo et al. (2015) isolated new compounds from the rhizomes of Gastrodia elata, including 4-hydroxybenzyl-substituted amino acid derivatives. This research contributes to the understanding of natural product chemistry and their potential applications (Guo et al., 2015).

Spectroscopy and Mass Spectrometry Studies

UV–VIS Spectra Analysis

Kuźnik et al. (2012) studied the UV–VIS absorption spectra of various compounds, including 3-(2-(1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)-2-hydroxy-5-nitrobenzenesulfonic acid. Their work provides insights into the electronic structure and solvatochromic effects in such compounds (Kuźnik et al., 2012).

Use in Liquid Secondary-Ion Mass Spectrometry

Reduction-Inhibiting Matrix

Visentini, Nguyen, and Bertrand (1991) discussed the use of 4-hydroxybenzenesulfonic acid as a reduction-inhibiting matrix in liquid secondary-ion mass spectrometry. This application demonstrates its utility in enhancing mass spectrometry analyses (Visentini, Nguyen, & Bertrand, 1991).

Safety And Hazards

When handling 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . All sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .

properties

IUPAC Name

3-amino-4-hydroxy-5-nitrobenzenesulfonic acid
Source PubChem
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InChI

InChI=1S/C6H6N2O6S/c7-4-1-3(15(12,13)14)2-5(6(4)9)8(10)11/h1-2,9H,7H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPXYZMDLOJTFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)O)[N+](=O)[O-])S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O6S
Record name 2-AMINO-6-NITRO-1-PHENOL-4-SULFONIC ACID
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DSSTOX Substance ID

DTXSID5074846
Record name 4-Hydroxy-5-nitrometanilic acid
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Molecular Weight

234.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2-amino-6-nitro-1-phenol-4-sulfonic acid is a colorless prisms (from water). (NTP, 1992)
Record name 2-AMINO-6-NITRO-1-PHENOL-4-SULFONIC ACID
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Solubility

Soluble (NTP, 1992)
Record name 2-AMINO-6-NITRO-1-PHENOL-4-SULFONIC ACID
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Product Name

3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid

CAS RN

96-93-5
Record name 2-AMINO-6-NITRO-1-PHENOL-4-SULFONIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19791
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid
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Record name Benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro-
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Record name 4-Hydroxy-5-nitrometanilic acid
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Record name 3-amino-4-hydroxy-5-nitrobenzenesulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
MJ Pacheco, V Santos, L Ciríaco, A Lopes - Journal of hazardous materials, 2011 - Elsevier
… The anodic oxidation of four aromatic amines, 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid, 5-amino-2-methoxybenzenesulfonic acid, 2,4-dihydroxyaniline hydrochloride and …
Number of citations: 94 www.sciencedirect.com
VV Meleshenkova, VS Tyurin, IA Zamilatskov… - … of Photochemistry and …, 2023 - Elsevier
… 0.151 g (0.645 mmol) of 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid was mixed with 5 ml of water to a homogeneous suspension. 33% NaOH solution was added to the resulting …
Number of citations: 0 www.sciencedirect.com
JM Peralta-Hernández, M Méndez-Tovar… - International Journal of …, 2012 - hindawi.com
… Another study evaluated the electrochemical oxidation of several dyes precursors [38], such as 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid (A1), 5-amino-2-…
Number of citations: 69 www.hindawi.com
VS Tyurin, VV Meleshenkova, IA Zamilatskov… - Available at SSRN … - papers.ssrn.com
… 0.151 g (0.645 mmol) of 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid was mixed with 5 ml of water to a homogeneous suspension. 33% NaOH solution was added to the resulting …
Number of citations: 0 papers.ssrn.com
L Pereira, PK Mondal, M Alves - Pollutants in buildings, water and living …, 2015 - Springer
… (2011) by testing 4 aromatic amines with different substituent groups, 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid (A1), 5-amino-2-methoxybenzenesulfonic acid (A2), 2,4-…
Number of citations: 34 link.springer.com
JCT Fernandes - 2021 - run.unl.pt
… products, when using Na2SO4 as an electrolyte, at the end of the degradation of model solutions with the following aromatic amines: 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid, 5-…
Number of citations: 1 run.unl.pt
CL Yaws, P Banadur - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the results for the enthalpy of vaporization at the boiling point for organic compounds in tabular form. The tabulation is arranged by carbon …
Number of citations: 3 www.sciencedirect.com
Y Uchida - Journal of atherosclerosis and thrombosis, 2017 - jstage.jst.go.jp
… ), Fast green (FG), Trypan blue (TP), and 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid … 3-ANA; 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid monohydrate, ApoB-100; apolipo…
Number of citations: 12 www.jstage.jst.go.jp

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